1-(bromomethyl)-2-ethyl-4-fluorobenzene
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Overview
Description
1-(Bromomethyl)-2-ethyl-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group at the first position, an ethyl group at the second position, and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-ethyl-4-fluorobenzyl alcohol, 2-ethyl-4-fluorobenzonitrile, or 2-ethyl-4-fluorobenzylamine.
Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.
Reduction: Formation of 2-ethyl-4-fluorotoluene.
Scientific Research Applications
1-(Bromomethyl)-2-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-ethyl-4-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The presence of the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-methyl-4-fluorobenzene
- 1-(Bromomethyl)-2-ethyl-4-chlorobenzene
- 1-(Bromomethyl)-2-ethyl-4-bromobenzene
Comparison: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to its analogs, the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-2-ethyl-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXXKJDXSLVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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